Carcinine

Description

This compound has been reported in Drosophila melanogaster with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

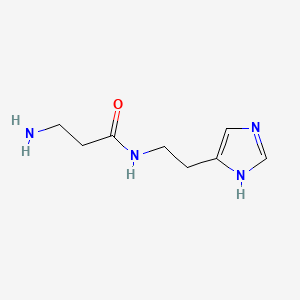

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRUJJLGVODXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205421 | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56897-53-1 | |

| Record name | Carcinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56897-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carcinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARCININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV0W167TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carcinine: A Multifaceted Dipeptide with Potent Biological Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (β-alanylhistamine) is a naturally occurring dipeptide found in various mammalian tissues. Structurally similar to its well-studied precursor, carnosine (β-alanyl-L-histidine), this compound has emerged as a molecule of significant interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its antioxidant, anti-glycation, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts.

Core Biological Functions

This compound's biological activities are primarily attributed to its unique chemical structure, which combines the β-alanine moiety with histamine. This structure confers several key properties, including radical scavenging, metal ion chelation, and the ability to quench reactive carbonyl species.

Antioxidant Activity

This compound is a potent antioxidant that protects cells and biological membranes from oxidative damage. Its antioxidant effects are multifaceted and include:

-

Hydroxyl Radical Scavenging: this compound is an effective scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging free radicals in biological systems.[1] Studies have shown that this compound, at concentrations of 10-25 mM, can effectively inhibit hydroxyl radical-induced damage.[1][2]

-

Inhibition of Lipid Peroxidation: this compound protects lipids from peroxidation, a destructive chain reaction that damages cell membranes and other lipid-containing structures. It has been demonstrated to inhibit the peroxidation of linoleic acid and phosphatidylcholine liposomes in the range of 10-25 mM.[1][2]

-

4-Hydroxynonenal (4-HNE) Scavenging: 4-HNE is a toxic aldehyde produced during lipid peroxidation that can form adducts with proteins, leading to cellular dysfunction. This compound directly scavenges 4-HNE by forming a this compound-4-HNE adduct, thereby preventing its damaging effects.

Anti-Glycation Properties

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular aging and the pathogenesis of various diseases, including diabetes and its complications. This compound has demonstrated significant anti-glycation activity by:

-

Inhibiting AGEs Formation: this compound can inhibit the formation of AGEs, likely by reacting with precursor molecules and preventing their cross-linking with proteins.

-

Protecting Proteins from Glycation: By scavenging reactive carbonyl species, this compound protects proteins from glycation-induced damage and preserves their structure and function.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, making it a promising candidate for the development of therapies for neurodegenerative diseases and ischemic brain injury. Its neuroprotective mechanisms include:

-

Protection against Oxidative Stress-Induced Neuronal Damage: As a potent antioxidant, this compound can mitigate oxidative stress in the brain, a key factor in the progression of many neurodegenerative disorders.

-

Modulation of Signaling Pathways: While much of the research has focused on carnosine, it is plausible that this compound also modulates key signaling pathways involved in neuronal survival and inflammation, such as the MAPK pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Test System | Concentration/Dosage | Result | Reference(s) |

| Antioxidant Activity | |||||

| Hydroxyl Radical Scavenging | Deoxyribose degradation | In vitro | 10-25 mM | Inhibition of •OH-induced damage | |

| Inhibition of Lipid Peroxidation | Linoleic acid and phosphatidylcholine liposomes | In vitro | 10-25 mM | Inhibition of lipid peroxidation | |

| 4-HNE Scavenging | Inhibition of 4-HNE-protein adduct formation | In vitro (retinal proteins) | IC50: 33.2 ± 0.6 µg/µL | Dose-dependent inhibition | |

| Neuroprotection | |||||

| Light-Induced Retinal Degeneration | Intravitreal injection | In vivo (BALB/c mice) | 1 µL of 2 M solution | 28.7% loss of photoreceptor nuclei (vs. 53.5% in control) | |

| Light-Induced Retinal Degeneration | Oral gavage | In vivo (BALB/c mice) | 20 mg/day for 5 days | Significant protection of photoreceptor cells |

Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is still emerging, its structural similarity to carnosine suggests potential involvement in several key cellular cascades. The following diagrams illustrate these putative pathways.

Putative Role of this compound in the Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant defenses. It is hypothesized that this compound, by mitigating oxidative stress, may indirectly lead to the activation of this protective pathway.

Caption: Putative indirect activation of the Nrf2 pathway by this compound.

Potential Modulation of the NF-κB Inflammatory Pathway by this compound

Chronic inflammation is linked to numerous diseases. This compound's antioxidant properties may help to suppress the activation of the pro-inflammatory NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Possible Interaction of this compound with the MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. This compound may modulate this pathway, contributing to its neuroprotective effects.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological functions of this compound.

4-Hydroxynonenal (4-HNE) Scavenging Assay

Objective: To determine the ability of this compound to scavenge 4-HNE and prevent the formation of 4-HNE-protein adducts.

Methodology:

-

Incubation: Retinal protein extract is incubated with 4-HNE in the presence and absence of varying concentrations of this compound.

-

Dot-Blot Analysis: The reaction mixtures are spotted onto a nitrocellulose membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for 4-HNE-protein adducts, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Quantification: The signal is detected using a chemiluminescence substrate, and the intensity of the spots is quantified to determine the extent of adduct formation. The IC50 value, the concentration of this compound that inhibits 50% of adduct formation, is then calculated.

In Vitro Protein Glycation Inhibition Assay (BSA-Glucose Model)

Objective: To assess the ability of this compound to inhibit the formation of advanced glycation end-products (AGEs) in vitro.

Methodology:

-

Reaction Mixture Preparation: A solution containing Bovine Serum Albumin (BSA) and a high concentration of glucose is prepared in a phosphate buffer.

-

Incubation: The BSA-glucose solution is incubated with and without various concentrations of this compound at 37°C for several weeks. Aminoguanidine is often used as a positive control.

-

Fluorescence Measurement: The formation of fluorescent AGEs is monitored over time by measuring the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.

-

Data Analysis: The percentage of inhibition of AGE formation by this compound is calculated by comparing the fluorescence intensity of the samples with and without this compound.

In Vivo Neuroprotection Study (Light-Induced Retinal Degeneration Model)

Objective: To evaluate the neuroprotective effect of this compound on photoreceptor cells in a mouse model of light-induced retinal damage.

Methodology:

-

Animal Model: BALB/c mice are used as the animal model.

-

This compound Administration: this compound is administered either via intravitreal injection directly into the eye or through oral gavage.

-

Induction of Retinal Damage: Mice are exposed to bright light for a defined period to induce oxidative stress and photoreceptor cell death.

-

Assessment of Retinal Damage:

-

Histology: Eyes are enucleated, sectioned, and stained to visualize the retinal layers. The number of photoreceptor nuclei is counted to quantify cell loss.

-

Electroretinography (ERG): ERG is performed to measure the electrical responses of the various cell types in the retina, providing a functional assessment of retinal health.

-

Conclusion

This compound is a promising bioactive dipeptide with a range of beneficial biological functions, primarily centered around its potent antioxidant and anti-glycation activities. These properties contribute to its demonstrated neuroprotective effects. The available data, though still emerging, highlight the potential of this compound as a therapeutic agent for a variety of conditions associated with oxidative stress and glycation. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with key cellular signaling pathways, and to explore its full therapeutic potential in preclinical and clinical settings. This technical guide serves as a foundational resource to aid in these future investigations.

References

- 1. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-carnosine (beta-alanyl-L-histidine) and this compound (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]

Carcinine's Role in Cellular Anti-Aging Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (β-alanylhistamine), a natural dipeptide derivative of carnosine, is emerging as a potent agent in the field of cellular anti-aging. Its multifaceted mechanisms of action, primarily centered on mitigating oxidative stress and glycation, position it as a promising candidate for interventions aimed at combating age-related cellular decline. This technical guide provides an in-depth overview of the core anti-aging processes influenced by this compound, supported by experimental protocols and quantitative data. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies against aging.

Core Anti-Aging Mechanisms of this compound

This compound exerts its anti-aging effects through several key pathways, which include the potent scavenging of reactive oxygen species (ROS) and reactive carbonyl species (RCS), inhibition of advanced glycation end-product (AGE) formation, modulation of crucial signaling pathways, enhancement of mitochondrial function, and attenuation of cellular senescence and DNA damage.[1][2][3][4]

Mitigation of Oxidative and Carbonyl Stress

Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is a major driver of cellular aging.[4] this compound has demonstrated significant efficacy in combating oxidative and carbonyl stress.

1.1.1. Direct Scavenging of Reactive Species

This compound is a potent scavenger of hydroxyl radicals (•OH) and lipid peroxyl radicals. Furthermore, it effectively traps reactive carbonyl species (RCS) such as 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation. This scavenging activity prevents damage to vital cellular components like proteins, lipids, and DNA.

1.1.2. Reduction of Lipid Peroxidation

By neutralizing ROS and RCS, this compound inhibits lipid peroxidation, a chain reaction of oxidative degradation of lipids. This is evidenced by the reduction of malondialdehyde (MDA), a key biomarker of lipid peroxidation. A meta-analysis of several studies has shown that supplementation with carnosine and related compounds significantly reduces MDA levels.

Anti-Glycation Activity

Glycation, the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular aging by cross-linking proteins, inducing oxidative stress, and promoting inflammation. This compound acts as a powerful anti-glycation agent by directly reacting with reducing sugars and trapping dicarbonyl intermediates like methylglyoxal (MGO), thereby preventing the formation of AGEs.

Modulation of Signaling Pathways

This compound influences key signaling pathways involved in the cellular stress response and longevity.

1.3.1. Nrf2/HO-1 Pathway

The Nrf2 pathway is a master regulator of the antioxidant response. While direct evidence for this compound is still emerging, related compounds like carnosine have been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).

1.3.2. Sirtuin 1 (SIRT1) Activation

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in aging and metabolism. Nutraceuticals have been shown to enhance SIRT1 expression and activity. While direct studies on this compound are limited, the structural and functional similarity to other bioactive peptides suggests a potential role in modulating SIRT1 activity.

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a hallmark of aging, leading to decreased energy production and increased ROS generation. This compound and its precursors have been shown to protect mitochondrial function by preserving mitochondrial membrane potential and supporting ATP synthesis.

Attenuation of Cellular Senescence and DNA Damage

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging. This compound has been shown to delay the onset of cellular senescence in cultured cells. This is likely due to its ability to mitigate the underlying drivers of senescence, such as oxidative stress and DNA damage. This compound's protective effects against DNA double-strand breaks can be inferred from the known actions of similar antioxidant compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the anti-aging effects of this compound and its precursor, carnosine.

Table 1: Effect of this compound on Oxidative Stress Markers

| Biomarker | Model System | Treatment | Result | Reference |

| 4-HNE-protein adducts | Mouse Retina (in vivo) | This compound gavage (20 mg/day for 5 days) | 17.6% ± 3.8% decrease in dim-exposed retinas | |

| Malondialdehyde (MDA) | Senescence-Accelerated Mice (SAMP1) Brain | Carnosine in drinking water (1 mg/mL) | 35% decrease in initial MDA levels | |

| Photoreceptor Cell Nuclei Loss | Mouse Retina (light-induced damage) | Intravitreal injection of this compound (2 M, 1 µL) | 28.7% loss vs. 53.5% loss in control | |

| RDH12 Protein Level | Mouse Retina (light-induced damage) | This compound gavage (20 mg/day) | Complete inhibition of light-induced decrease |

Table 2: Anti-Glycation Activity of Carnosine

| Assay | Model System | Treatment | Result | Reference |

| Fluorescent AGEs | Porcine Lens Crystallins | 10 mM L-carnosine | ~40% inhibition | |

| Fluorescent AGEs | Porcine Lens Crystallins | 20 mM L-carnosine | ~55% inhibition | |

| Fructosamine | BSA-Glucose Model | Not Specified | Inhibition of formation | |

| Nε-(carboxymethyl)lysine (CML) | BSA-Glucose Model | Not Specified | Inhibition of formation |

Table 3: Meta-Analysis of Carnosine/HCDs on Inflammation and Oxidative Stress

| Biomarker | Number of Studies | Result (Weighted Mean Difference) | 95% Confidence Interval | Reference |

| C-Reactive Protein (CRP) | 3 | -0.97 mg/L | -1.59 to -0.36 | |

| Tumor Necrosis Factor-α (TNF-α) | 3 | -3.60 pg/mL | -7.03 to -0.18 | |

| Malondialdehyde (MDA) | 5 | -0.34 µmol/L | -0.56 to -0.12 | |

| Catalase (CAT) | Not Specified | 4.48 U/mL | 2.43 to 6.53 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's anti-aging effects.

4-Hydroxynonenal (4-HNE) Scavenging Assay

-

Objective: To determine the ability of this compound to directly scavenge 4-HNE and prevent its adduction to proteins.

-

Methodology:

-

HPLC-MS Analysis of this compound-4-HNE Adduct Formation:

-

Incubate 0.5 mM this compound with 0.64 mM 4-HNE in water overnight at room temperature.

-

Analyze the reaction product by HPLC coupled with mass spectrometry (HPLC-MS) to identify the peak corresponding to the this compound-4-HNE adduct (predicted m/z of 474.2).

-

-

Dot-Blot Analysis of 4-HNE-Protein Adduct Inhibition:

-

Incubate retinal protein extract (2.5 µg) with 0.64 mM 4-HNE in the presence of varying concentrations of this compound for 16 hours at room temperature.

-

Spot the reaction mixture onto a nitrocellulose membrane.

-

Probe the membrane with an anti-HNE antibody.

-

Detect the signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

Quantify the dot intensity to determine the extent of inhibition.

-

-

-

Reference:

In Vitro Anti-Glycation Assay (BSA-Fructose Model)

-

Objective: To assess the ability of this compound to inhibit the formation of fluorescent AGEs.

-

Methodology:

-

Prepare reaction mixtures containing bovine serum albumin (BSA; 10 mg/mL) and fructose (200 mM) in a phosphate buffer (0.2 M, pH 7.4).

-

Add varying concentrations of this compound (e.g., 0.5, 1, and 2 mM) to the reaction mixtures. A known anti-glycation agent like aminoguanidine (3 mM) can be used as a positive control.

-

Incubate the mixtures at 60°C for 24 hours.

-

Measure the fluorescence intensity of the samples using a spectrofluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition of AGE formation relative to the control (BSA + fructose without this compound).

-

-

Reference: Adapted from

Intracellular ROS Detection (DCFDA Assay)

-

Objective: To measure the effect of this compound on intracellular ROS levels.

-

Methodology:

-

Culture cells (e.g., fibroblasts, keratinocytes) in a 96-well plate to 80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce oxidative stress by adding an agent like H₂O₂ or by UV irradiation.

-

Wash the cells with 1X PBS.

-

Load the cells with 2',7'–dichlorofluorescin diacetate (DCFDA) solution (e.g., 20 µM in 1X buffer) and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove excess DCFDA.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Reference:

Cellular Senescence Assay (SA-β-Galactosidase Staining)

-

Objective: To determine if this compound can delay or prevent the onset of cellular senescence.

-

Methodology:

-

Culture cells (e.g., human diploid fibroblasts) in a 35 mm dish.

-

Induce senescence through replicative exhaustion or by treatment with a stressor (e.g., doxorubicin).

-

Treat a subset of cells with this compound at various concentrations throughout the culture period.

-

Wash the cells with 1X PBS and fix with 1X Fixing Solution for 5 minutes at room temperature.

-

Wash the cells again with 1X PBS.

-

Add freshly prepared Cell Staining Working Solution (containing X-gal at pH 6.0).

-

Incubate the cells at 37°C without CO₂ overnight.

-

Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.

-

-

Reference:

Mitochondrial Membrane Potential Assay (JC-1 Staining)

-

Objective: To assess the effect of this compound on mitochondrial membrane potential (ΔΨm).

-

Methodology:

-

Culture cells and treat with this compound with or without an inducer of mitochondrial dysfunction.

-

Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates; Ex/Em = ~585/590 nm), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers; Ex/Em = ~510/525 nm).

-

Calculate the ratio of red to green fluorescence to quantify changes in mitochondrial membrane potential.

-

-

Reference:

SIRT1 Activity Assay (Fluorometric)

-

Objective: To measure the effect of this compound on SIRT1 deacetylase activity.

-

Methodology:

-

Prepare cell lysates from cells treated with or without this compound.

-

Alternatively, use purified recombinant SIRT1 enzyme.

-

Add the SIRT1 sample to a reaction mixture containing a fluorogenic acetylated peptide substrate and NAD+.

-

Incubate the reaction to allow for deacetylation by SIRT1.

-

Add a developer solution that specifically recognizes the deacetylated peptide and releases a fluorophore.

-

Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.

-

The increase in fluorescence is proportional to the SIRT1 activity.

-

-

Reference:

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's anti-aging activities.

Caption: Core anti-aging mechanisms of this compound.

Caption: Experimental workflow for 4-HNE scavenging analysis.

References

- 1. Is Carnosine Anti-Aging? - Life Extension [lifeextension.com]

- 2. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New & existing functions of carnosine confirmed | Anti Aging Systems [antiaging-systems.com]

- 4. Carnosine Is A Longevity Factor - Life Extension [lifeextension.com]

Carcinine (β-alanyl-histamine): A Technical Guide to its Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carcinine (β-alanyl-histamine) is a naturally occurring dipeptide analog of carnosine, where L-histidine is replaced by histamine.[1] This modification confers unique physicochemical and pharmacological properties, distinguishing it from its well-studied counterpart. This compound has garnered significant interest in the scientific community for its potent antioxidant, anti-glycation, and neuroprotective activities.[2][3] Notably, it exhibits greater stability than carnosine as it is not degraded by the enzyme carnosinase.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological mechanisms of this compound, with a focus on its potential applications in drug development.

Molecular Structure and Physicochemical Properties

This compound is structurally defined as the amide formed from the formal condensation of the carboxyl group of β-alanine with the primary amino group of histamine.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₄O | |

| Molecular Weight | 182.22 g/mol | |

| IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |

| Predicted pKa | Basic: 9.55 (primary amine), 6.61 (imidazole); Acidic: 10.98 (imidazole NH) | Predicted |

| Predicted logP | -1.85 | Predicted |

| Predicted Water Solubility | 1.18 x 10⁵ mg/L | Predicted |

Note: Predicted values were generated using computational models and should be confirmed experimentally.

Biological Properties and Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily as a potent antioxidant and a selective modulator of the histaminergic system.

Antioxidant and Anti-glycation Activity

This compound is a powerful antioxidant, demonstrating the ability to scavenge reactive oxygen species (ROS), particularly hydroxyl radicals, and inhibit lipid peroxidation. A key aspect of its antioxidant activity is its capacity to detoxify cytotoxic aldehydes, such as 4-hydroxynonenal (4-HNE), which are harmful byproducts of lipid peroxidation.

Furthermore, this compound is recognized for its potent anti-glycation properties, which are crucial in combating cellular aging. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs) that contribute to cellular dysfunction and aging.

Histamine H3 Receptor Antagonism

A defining pharmacological characteristic of this compound is its function as a selective and potent antagonist of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By blocking this receptor, this compound enhances the release of histamine from histaminergic neurons, leading to their activation. This mechanism is central to its neuroprotective and cognitive-enhancing effects.

Quantitative Data

The following tables summarize key quantitative data from experimental studies on this compound.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (μM) | Source |

| Histamine H₁ | 3621.2 ± 583.9 | |

| Histamine H₂ | 365.3 ± 232.8 | |

| Histamine H₃ | 0.2939 ± 0.2188 |

Table 3: 4-Hydroxynonenal (4-HNE) Scavenging Activity

| Parameter | Value | Source |

| IC₅₀ for inhibition of 4-HNE adduct formation with retinal proteins | 33.2 ± 0.6 μg/μL |

Signaling Pathways

Histamine H3 Receptor Antagonism Pathway

This compound's antagonism of the presynaptic H3 receptor blocks the autoinhibitory feedback loop on histaminergic neurons. This leads to an increased synthesis and release of histamine into the synaptic cleft, which can then act on postsynaptic H1 and H2 receptors, modulating downstream neuronal activity.

Proposed Nrf2-Mediated Antioxidant Response

Based on the known mechanisms of the structurally similar dipeptide carnosine, it is plausible that this compound exerts some of its antioxidant effects through the activation of the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.

4-Hydroxynonenal (4-HNE) Scavenging Mechanism

This compound directly scavenges the toxic lipid peroxidation product 4-HNE by forming a covalent adduct. The mechanism, analogous to that of carnosine, likely involves a Michael addition of the imidazole nitrogen to the α,β-unsaturated aldehyde of 4-HNE, effectively neutralizing its cytotoxicity.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is based on the method described by Arnould & Frentz (1977).

-

Protection of β-alanine: The primary amine of β-alanine is protected with a t-butoxycarbonyl (Boc) group to prevent self-condensation.

-

Activation of Boc-β-alanine: The carboxylic acid of Boc-β-alanine is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.

-

Condensation with Histamine: The activated Boc-β-alanine is reacted with histamine (free base) in an appropriate aprotic solvent.

-

Deprotection: The Boc protecting group is removed from the β-alanyl moiety, typically under acidic conditions (e.g., with trifluoroacetic acid).

-

Purification: The final product, this compound, is purified from byproducts and unreacted starting materials using techniques such as crystallization or chromatography.

HPLC Method for this compound Analysis

Several HPLC methods developed for the analysis of the related compound carnosine can be adapted for this compound.

Method 1: HILIC Chromatography

-

Column: Kromasil NH₂ (4.6 mm x 200 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Methanol:40 mM Potassium Phosphate buffer (pH 6.3) (44:56 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 35°C

Method 2: Mixed-Mode Chromatography

-

Column: Primesep 100 (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: Water, Acetonitrile, and Trifluoroacetic acid (TFA)

-

Detection: UV at 215 nm

Method 3: Reversed-Phase with Derivatization

-

Derivatization Reagent: 1-fluoro-2,4-dinitrobenzene (DNFB)

-

Column: C18 column (e.g., Reprosil-Pur C18-AQ, 150 x 4 mm, 5 µm)

-

Mobile Phase: Gradient elution with Phase A (8.5% methanol in phosphate buffer, pH 2.0) and Phase B (85% methanol in phosphate buffer, pH 2.0)

-

Detection: UV at 375 nm

Conclusion and Future Directions

This compound (β-alanyl-histamine) is a promising multifunctional molecule with significant potential in drug development. Its enhanced stability compared to carnosine, combined with its potent antioxidant and selective histamine H3 receptor antagonist properties, makes it an attractive candidate for therapeutic interventions in neurodegenerative diseases, conditions associated with oxidative stress, and cognitive disorders.

Future research should focus on a more detailed elucidation of its signaling pathways, particularly confirming its interaction with the Nrf2 pathway. In vivo studies are warranted to fully assess its pharmacokinetic profile, bioavailability, and therapeutic efficacy in relevant disease models. The development and validation of specific and sensitive analytical methods for this compound will be crucial for advancing its preclinical and clinical development.

References

- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Carcinine in Biological Systems

Executive Summary

This compound (β-alanyl-histamine) is a naturally occurring dipeptide derivative of carnosine, first identified in the early 20th century.[1] Initially discovered in crustaceans, its presence has since been confirmed in various mammalian tissues, including those of rats, guinea pigs, mice, and humans.[1][2] Structurally similar to carnosine, this compound is synthesized from β-alanine and histamine by the enzyme this compound synthetase.[3] Research has illuminated its significant biological activities, most notably its potent antioxidant, neuroprotective, and cytoprotective properties.[1] this compound functions as an effective scavenger of hydroxyl radicals and reactive aldehydes, such as 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to that of its precursor, carnosine. Carnosine (β-alanyl-L-histidine) was discovered in meat extract over a century ago by Russian chemist Vladimir Gulewitsch. This compound, a related dipeptide, was identified later in the 20th century as a component of animal tissues, particularly noted for its presence in muscle and nervous tissues.

Early investigations focused on its biochemical origins and its role as a metabolite of histamine. A pivotal moment in this compound research was the demonstration of its biosynthesis in the shore crab, Carcinus maenas. Researchers found that an enzyme, which they named this compound synthetase, catalyzed the formation of this compound from β-alanine and histamine. This enzyme's activity was found to be 15 times higher in the central nervous system (CNS) than in other organs of the crab, suggesting a significant neurological role.

Subsequent studies in 1990 confirmed the existence of this compound in several mammalian tissues, establishing its metabolic relationship with histamine, histidine, and carnosine. These findings broadened the relevance of this compound beyond invertebrate physiology and suggested a potential role in the mammalian physiological response to stress. More recent research has focused on its antioxidant and neuroprotective capabilities, particularly its ability to scavenge harmful aldehydes produced during oxidative stress.

Chemical Structure and Synthesis

This compound is a dipeptide with the chemical name β-alanyl-histamine. Its structure is highly similar to carnosine, with the key difference being the absence of the carboxyl group on the histidine residue; histamine is used as a precursor instead of histidine.

Chemical Synthesis: A rapid and efficient method for synthesizing this compound in vitro involves the direct condensation of β-alanine with histamine (in its free base form). In this process, the amine group of β-alanine is protected, often by a t-butoxycarbonyl (Boc) group, and N,N'-dicyclohexylcarbodiimide (DCC) is used as a condensing agent to facilitate the formation of the peptide bond. This straightforward method yields a pure, crystalline product.

Biosynthesis and Metabolism in Biological Systems

In vivo, this compound is synthesized through an enzymatic reaction catalyzed by This compound synthetase . This enzyme facilitates the bonding of β-alanine and histamine. The reaction is ATP-dependent and requires the presence of Mg2+ and dithiothreitol for optimal activity, with an optimal pH of approximately 7.6.

The primary site of this compound biosynthesis appears to be the CNS, as demonstrated in Carcinus maenas, where histidine is likely first decarboxylated to histamine, which is then catabolized into this compound. This compound synthetase is distinct from carnosine synthetase, as it does not catalyze the synthesis of carnosine (β-alanyl-histidine).

The metabolic pathway suggests a close relationship between this compound, carnosine, histidine, and histamine, indicating that this compound may play a role in the broader histidine metabolic pathway.

Below is a diagram illustrating the biosynthesis of this compound.

Caption: Biosynthesis pathway of this compound from its precursors.

Biological Functions and Mechanisms of Action

This compound exhibits several important biological functions, primarily centered around its antioxidant and protective properties.

Antioxidant Activity

This compound is a potent natural antioxidant. It effectively scavenges hydroxyl radicals and inhibits lipid peroxidation. Its antioxidant capacity is attributed to its ability to scavenge free radicals, donate hydrogen ions, and reduce and deactivate lipid hydroperoxides. This protects both the lipid phases of biological membranes and aqueous environments from oxidative damage.

Scavenging of Reactive Aldehydes

A critical function of this compound is its ability to scavenge toxic aldehydes, such as 4-hydroxynonenal (4-HNE), which are products of lipid peroxidation during oxidative stress. This compound reacts with 4-HNE to form a stable this compound-4-HNE adduct, thereby neutralizing its toxicity. This mechanism is crucial for protecting cells from aldehyde-induced damage, which can include protein modification and degradation.

Neuroprotection

The scavenging of 4-HNE by this compound underlies its neuroprotective effects, particularly in the retina. In mouse models of light-induced retinal damage, oral administration of this compound was shown to protect photoreceptor cells. The proposed mechanism involves this compound preventing the degradation of key enzymes like retinol dehydrogenase 12 (RDH12), which are involved in the detoxification of 4-HNE. By neutralizing 4-HNE, this compound preserves the function of these protective enzymes and prevents cell death.

The diagram below illustrates the proposed neuroprotective mechanism of this compound.

Caption: Neuroprotective mechanism of this compound via 4-HNE scavenging.

Vasodepressive Action

Early studies on vertebrates revealed that this compound has a vasodepressive effect, meaning it lowers blood pressure. Its activity in this regard was found to be about half that of carnosine but significantly less potent—approximately a thousand times less—than histamine. This indicates that the linkage of β-alanine to histamine greatly reduces the latter's potent vasopressor activity.

Quantitative Data

The following tables summarize key quantitative data related to the presence and activity of this compound in biological systems.

Table 1: Tissue Distribution and Concentration of this compound

| Species | Tissue | Concentration | Notes | Reference |

|---|---|---|---|---|

| Carcinus maenas | Cardiac Tissue | 22.1 µg/mg (dry weight) | Mean amount detected via spectrophotometry. | |

| Mouse (gavaged) | Plasma | 1.1 ng/µL | Measured after oral administration of 20 mg this compound. | |

| Mouse (gavaged) | Retina | 5 ± 1.1 ng/retina | Measured after oral administration of 20 mg this compound. Not detected with lower doses (0.2 or 2 mg). |

| Rat, Guinea Pig, Mouse, Human | Various Tissues | Detected | Identified in several tissues including intestines, kidney, liver, myocardium, and pituitary gland, but specific concentrations not detailed in this study. | |

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | System | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Antioxidant Activity | Linoleic acid and phosphatidylcholine liposomal peroxidation | 10 - 25 mM | Inhibition of lipid peroxidation. | |

| Hydroxyl Radical Scavenging | Iron-dependent damage to deoxyribose | 10 - 25 mM | Scavenging of OH• radicals. | |

| 4-HNE Adduct Formation | In vitro reaction | 0.5 mM this compound + 0.64 mM 4-HNE | Formation of a this compound-4-HNE adduct, detected by HPLC/MS. |

| Vasodepressive Action | Vertebrates (Rat) | - | Active at half the concentration of carnosine. | |

Experimental Protocols

This section details the methodologies for key experiments related to this compound research.

Quantification of this compound in Biological Tissues via HPLC

This protocol is based on the method described for the detection of this compound and related compounds in mammalian tissues.

-

Tissue Preparation:

-

Excise tissues of interest and immediately freeze them in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the supernatant for analysis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a fluorescence or mass spectrometry (MS) detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and system used.

-

Derivatization (for fluorescence detection): Pre- or post-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) is required to make the primary amines of this compound, histamine, and other related compounds detectable.

-

Injection and Elution: Inject the prepared supernatant onto the column. Elute the compounds using the established mobile phase gradient.

-

Detection: Detect the eluting compounds. This compound is identified by its specific retention time, which is determined by running a pure this compound standard. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for this compound quantification in tissues.

In Vitro Assay for 4-HNE Scavenging Activity

This protocol is based on the methodology used to confirm the formation of a this compound-4-HNE adduct.

-

Reaction Mixture Preparation:

-

Prepare a solution of this compound in water at a concentration of 0.5 mM.

-

Prepare a solution of 4-hydroxynonenal (4-HNE) in water at a concentration of 0.64 mM.

-

Combine the this compound and 4-HNE solutions. As a control, prepare a sample containing only the 0.5 mM this compound solution.

-

-

Incubation:

-

Incubate the reaction mixture and the control sample at room temperature for approximately 16 hours to allow for adduct formation.

-

-

Analysis by HPLC-Mass Spectrometry (HPLC/MS):

-

Inject the incubated samples into an HPLC/MS system.

-

Separate the components of the mixture using a suitable reverse-phase chromatography gradient.

-

Analyze the eluent by mass spectrometry to identify the masses of the components.

-

Expected Results:

-

The this compound-only control will show a peak at the retention time and mass-to-charge ratio (m/z) corresponding to this compound.

-

The reaction mixture will show a new peak at a different retention time with an m/z corresponding to the predicted mass of the this compound-4-HNE adduct.

-

-

Conclusion and Future Directions

Since its discovery, this compound has emerged from being a relatively obscure histamine metabolite to a molecule of significant interest for its potent antioxidant and neuroprotective functions. Its presence across diverse biological systems, from crustaceans to humans, underscores a conserved and important physiological role. The ability of this compound to neutralize toxic byproducts of oxidative stress, such as 4-HNE, positions it as a promising candidate for therapeutic development, particularly for conditions associated with oxidative damage, such as retinal and neurodegenerative diseases.

Future research should focus on several key areas:

-

Elucidating Signaling Pathways: While its direct scavenging activity is established, it is possible that this compound also modulates specific intracellular signaling pathways to exert its protective effects. Further studies are needed to explore these potential interactions.

-

Clinical Validation: While preclinical data are promising, large-scale, randomized controlled trials in humans are necessary to conclusively demonstrate the therapeutic efficacy and safety of this compound supplementation.

-

Bioavailability and Delivery: Investigating optimal routes of administration and formulations to enhance the bioavailability of this compound in target tissues, such as the retina and brain, will be crucial for its development as a therapeutic agent.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Existence of this compound, a histamine-related compound, in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Demonstration of this compound synthetase, a new enzyme catalysing the metabolism of histamine in the central nervous system of Carcinus maenas] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Effects of Carcinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carcinine (β-alanylhistamine), a naturally occurring imidazole-containing dipeptide, is emerging as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanisms of action, experimental validation, and relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development. The guide summarizes key quantitative data, details experimental protocols for investigating this compound's efficacy, and visualizes the underlying molecular pathways. While research on this compound is ongoing, this guide consolidates the existing evidence for its multi-faceted neuroprotective potential, including its potent antioxidant, anti-glycation, and anti-inflammatory properties.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is excessive oxidative stress, neuroinflammation, and the accumulation of toxic metabolic byproducts, leading to progressive neuronal cell death. This compound, a decarboxylated analog of carnosine, has garnered scientific interest due to its enhanced stability and potential for therapeutic intervention in neurological disorders. Unlike carnosine, this compound is resistant to hydrolysis by carnosinase, the enzyme that degrades carnosine in the plasma, suggesting it may have a longer biological half-life and improved bioavailability. This guide explores the mechanisms and evidence supporting the neuroprotective role of this compound.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of mechanisms, primarily centered around its potent antioxidant and reactive carbonyl species (RCS) scavenging activities.

-

Antioxidant and Radical Scavenging Activity: this compound is an effective scavenger of reactive oxygen species (ROS), including hydroxyl radicals, and reactive nitrogen species (RNS). This activity helps to mitigate oxidative damage to cellular components such as lipids, proteins, and DNA, a key factor in neuronal injury.

-

Anti-Glycation and Carbonyl Scavenging: this compound has been shown to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of neurodegenerative diseases. A key mechanism is its ability to scavenge reactive carbonyl species like 4-hydroxynonenal (4-HNE), a toxic aldehyde produced during lipid peroxidation. By forming adducts with 4-HNE, this compound neutralizes its reactivity and prevents the modification and dysfunction of essential cellular proteins.

-

Transition Metal Chelation: this compound possesses the ability to chelate transition metals such as copper and zinc.[1] By sequestering these metal ions, this compound can inhibit their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress.

-

Modulation of Intracellular Signaling: It is hypothesized that this compound, similar to its precursor carnosine, may activate the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response, leading to the upregulation of a suite of protective enzymes.

-

Inhibition of Monoamine Oxidase B (MAO-B): Inhibition of MAO-B, an enzyme that generates oxidative stress through the metabolism of neurotransmitters, is a therapeutic strategy in neurodegenerative diseases. While direct evidence for this compound is still emerging, related compounds have shown MAO-B inhibitory activity.

Quantitative Data on Neuroprotective Efficacy

The following table summarizes the key quantitative findings from a pivotal study on the neuroprotective effects of this compound in a mouse model of light-induced retinal degeneration.

| Experimental Model | Treatment | Parameter Measured | Result | Reference |

| Light-Induced Retinal Damage (in vivo, BALB/c mice) | Intravitreal injection of 2M this compound | Photoreceptor cell nuclei loss | 28.7% loss with this compound vs. 53.5% loss with PBS control | [2] |

| Light-Induced Retinal Damage (in vivo, BALB/c mice) | Gavage with 20 mg this compound/day for 5 days | RDH12 protein level | Complete inhibition of light-induced decrease in RDH12 protein | [2] |

| 4-HNE Adduction (in vitro) | Incubation of retinal proteins with 4-HNE and this compound | 4-HNE-protein adduct formation | Dose-dependent inhibition of adduct formation by this compound | [2] |

| 4-HNE Adduction (in vitro) | Incubation of pre-formed 4-HNE-protein adducts with this compound | Reversion of adduct formation | Time-dependent reversal of 4-HNE modification of retinal proteins | [2] |

Note: As of the last update, specific IC50 values for this compound in DPPH, ABTS, anti-glycation, MAO-B inhibition, and copper chelation assays were not available in the reviewed literature. Further research is required to quantify these activities.

Signaling Pathways and Experimental Workflows

Proposed Activation of the Keap1-Nrf2 Antioxidant Response Pathway

While direct evidence for this compound is still under investigation, it is hypothesized to activate the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. The diagram below illustrates this proposed mechanism.

Experimental Workflow for Investigating Keap1-Nrf2 Activation

The following diagram outlines a typical Western blot workflow to investigate the effect of this compound on the Keap1-Nrf2 pathway in a neuronal cell line.

Detailed Experimental Protocols

Light-Induced Retinal Damage Model in Mice

This protocol is adapted from studies demonstrating the neuroprotective effect of this compound against photoreceptor degeneration.

Objective: To assess the in vivo neuroprotective efficacy of this compound against light-induced retinal damage.

Materials:

-

BALB/c mice

-

This compound solution (for intravitreal injection or gavage)

-

Phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine)

-

Light source (e.g., 4000 lux fluorescent light)

-

Histology equipment (fixative, embedding medium, microtome)

-

Microscope

-

Electroretinography (ERG) equipment

Procedure:

-

Animal Acclimation: Acclimate BALB/c mice to a 12h/12h light/dark cycle with dim lighting.

-

This compound Administration:

-

Intravitreal Injection: Anesthetize mice and inject 1 µL of 2M this compound into one eye and 1 µL of PBS into the contralateral eye as a control. Allow 48 hours for recovery.

-

Gavage: Administer 20 mg of this compound per mouse per day via oral gavage for 5 consecutive days. A control group receives water or vehicle.

-

-

Light Exposure: After the treatment period, expose the mice to bright light (e.g., 4000 lux for 5 hours) to induce oxidative damage.

-

Assessment of Retinal Damage:

-

Histology: Euthanize mice and enucleate the eyes. Fix, embed, and section the retinas. Stain the sections (e.g., with hematoxylin and eosin) and count the number of photoreceptor cell nuclei in the outer nuclear layer (ONL) at a defined distance from the optic nerve head. A reduction in the loss of nuclei in the this compound-treated group compared to the control indicates neuroprotection.

-

Electroretinography (ERG): Measure the electrical responses of the retinal cells to light stimuli. A preservation of a- and b-wave amplitudes in the this compound-treated group compared to the control indicates functional protection of the photoreceptors.

-

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

This protocol describes a standard method for inducing focal cerebral ischemia in rodents to study the neuroprotective effects of compounds like this compound.

Objective: To evaluate the neuroprotective effect of this compound in a model of ischemic stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Intraluminal suture (e.g., 4-0 nylon suture with a silicone-coated tip)

-

This compound solution for administration (e.g., intravenous or intraperitoneal)

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Brain matrix

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Make a small incision in the ECA and insert the intraluminal suture. Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). The duration of occlusion can be varied (e.g., 60-120 minutes for transient MCAO) or the suture can be left in place for permanent MCAO.

-

This compound Administration: Administer this compound at a predetermined dose and time point (e.g., before, during, or after the ischemic insult).

-

Reperfusion (for transient MCAO): After the desired occlusion period, withdraw the suture to allow for reperfusion of the MCA territory.

-

Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the rat and remove the brain. Slice the brain into coronal sections using a brain matrix and incubate the slices in a TTC solution. TTC stains viable tissue red, leaving the infarcted tissue unstained (white). Quantify the infarct volume using image analysis software. A reduction in infarct volume in the this compound-treated group compared to the vehicle control indicates neuroprotection.

In Vitro 4-Hydroxynonenal (4-HNE) Scavenging Assay

This assay quantifies the ability of this compound to directly interact with and neutralize the toxic aldehyde 4-HNE.

Objective: To determine the 4-HNE scavenging capacity of this compound.

Materials:

-

This compound solution

-

4-HNE solution

-

Retinal protein extract (or another protein source)

-

HPLC-Mass Spectrometry (HPLC-MS) system

-

Dot-blot apparatus

-

Anti-HNE antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Direct Adduct Formation (HPLC-MS):

-

Incubate a solution of this compound (e.g., 0.5 mM) with 4-HNE (e.g., 0.64 mM) at room temperature for 16 hours.

-

Analyze the reaction mixture by HPLC-MS. The appearance of a new peak with a mass corresponding to the this compound-4-HNE adduct confirms direct scavenging.

-

-

Inhibition of Protein Modification (Dot-Blot):

-

Incubate retinal protein extract with 4-HNE in the presence of varying concentrations of this compound.

-

Spot the reaction mixtures onto a nitrocellulose membrane using a dot-blot apparatus.

-

Probe the membrane with an anti-HNE antibody followed by an HRP-conjugated secondary antibody.

-

Detect the signal using chemiluminescence. A decrease in the signal in the presence of this compound indicates its ability to prevent 4-HNE from modifying the proteins.

-

-

Reversal of Protein Modification (Dot-Blot):

-

Pre-incubate retinal proteins with 4-HNE to form protein adducts.

-

Add this compound to the mixture and incubate for various time points.

-

Analyze the samples by dot-blot as described above. A time-dependent decrease in the signal demonstrates this compound's ability to reverse pre-existing 4-HNE modifications.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to scavenge reactive species, particularly the toxic aldehyde 4-HNE, and protect neurons in a model of oxidative stress-induced degeneration is well-documented. While the precise mechanisms of action, including its role in modulating the Keap1-Nrf2 pathway and inhibiting MAO-B, require further direct investigation, the existing data provide a solid foundation for its continued development as a therapeutic agent for neurodegenerative diseases and acute neurological injuries.

Future research should focus on:

-

Quantifying the antioxidant and anti-glycation activities of this compound using standardized assays to determine its IC50 values.

-

Elucidating the direct effects of this compound on the Keap1-Nrf2 signaling pathway in various neuronal cell types.

-

Conducting dose-response studies in animal models of other neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

-

Investigating the pharmacokinetics and bioavailability of this compound to optimize its delivery to the central nervous system.

The unique stability and multi-faceted protective mechanisms of this compound make it a highly promising candidate for further preclinical and clinical investigation in the fight against neurological disorders.

References

The Role of Carcinine in Preventing Protein Glycation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycation, a non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). This process is a significant contributor to the pathogenesis of various age-related diseases and diabetic complications. Carcinine (β-alanyl-histamine), a natural dipeptide analogue of carnosine, has emerged as a promising agent in combating protein glycation. Its structural modifications confer enhanced stability against enzymatic hydrolysis, offering superior bioavailability compared to carnosine. This technical guide provides an in-depth analysis of the mechanisms by which this compound prevents protein glycation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved. This compound's multifaceted anti-glycation strategy includes the scavenging of reactive carbonyl species (RCS), chelation of transition metal ions, and potential transglycation activity. Understanding these mechanisms is crucial for the development of novel therapeutic strategies targeting protein glycation and its pathological consequences.

Introduction to Protein Glycation and the Role of this compound

Protein glycation is a complex cascade of non-enzymatic reactions, initiated by the covalent attachment of a reducing sugar to the free amino group of a protein, forming a Schiff base. This initial product undergoes rearrangement to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs alters protein structure and function, leading to cellular dysfunction, oxidative stress, and inflammation. These pathological changes are implicated in the progression of numerous diseases, including diabetes mellitus, atherosclerosis, neurodegenerative disorders, and skin aging.

This compound, a decarboxylated form of carnosine, has garnered significant interest for its potent anti-glycation properties. Unlike carnosine, which is susceptible to degradation by the enzyme carnosinase, this compound's modified structure provides greater resistance to enzymatic hydrolysis, potentially leading to higher and more sustained plasma concentrations. This enhanced stability makes this compound a compelling candidate for therapeutic interventions aimed at mitigating the detrimental effects of protein glycation.

Mechanisms of this compound-Mediated Inhibition of Protein Glycation

This compound employs a multi-pronged approach to inhibit protein glycation, targeting different stages of the glycation cascade.

Scavenging of Reactive Carbonyl Species (RCS)

A primary mechanism of this compound's anti-glycation activity is its ability to directly scavenge reactive carbonyl species (RCS), such as methylglyoxal (MGO) and 4-hydroxynonenal (4-HNE).[1][2] These highly reactive dicarbonyl compounds are key intermediates in the formation of AGEs and are also generated during lipid peroxidation. By trapping these reactive species, this compound prevents their interaction with proteins, thereby inhibiting the formation of AGEs.[1]

The imidazole ring and the primary amine group in this compound's structure are crucial for this scavenging activity. This compound can form adducts with RCS, rendering them harmless. For instance, this compound has been shown to form a stable adduct with 4-HNE.[1]

Chelation of Transition Metal Ions

Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), are known to catalyze the auto-oxidation of sugars and the oxidative degradation of Amadori products, accelerating the formation of AGEs. This compound, like carnosine, possesses metal-chelating properties, which contribute to its anti-glycation effects.[2] By sequestering these pro-oxidant metal ions, this compound inhibits the generation of reactive oxygen species (ROS) and the subsequent oxidative reactions that drive AGE formation.

Transglycation

"Transglycation" is a proposed mechanism where a molecule can react with early glycation products, such as Schiff bases, effectively reversing the initial glycation step and releasing the unmodified protein. While this has been more extensively studied for carnosine, it is plausible that this compound, sharing structural similarities, also possesses this activity. This "curative" effect would be particularly significant as it suggests the potential to reverse glycation in its early stages.

Quantitative Data on the Anti-Glycation Efficacy of this compound

Quantitative data on the anti-glycation activity of this compound is still emerging, with much of the existing research focusing on its precursor, carnosine. However, some studies have provided valuable insights into this compound's efficacy.

| Parameter | Experimental Model | This compound Concentration | Result | Reference |

| IC50 for 4-HNE Adduct Inhibition | Incubation of retinal proteins with 4-HNE | 33.2 ± 0.6 µg/µL | 50% inhibition of 4-HNE-protein adduct formation | |

| Inhibition of Lipid Peroxidation | Linoleic acid and phosphatidylcholine liposomal peroxidation models | 10-25 mM | Inhibition of lipid peroxidation | |

| Hydroxyl Radical Scavenging | Iron-dependent radical damage to deoxyribose | 10-25 mM | Effective scavenging of hydroxyl radicals |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-glycation properties of this compound.

In Vitro Glycation Inhibition Assay (BSA-Fructose Model)

This assay is a widely used method to screen for anti-glycation agents.

Principle: Bovine serum albumin (BSA) is incubated with a reducing sugar (fructose) to induce the formation of fluorescent AGEs. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.

Protocol:

-

Reagent Preparation:

-

Bovine Serum Albumin (BSA) solution: 10 mg/mL in phosphate-buffered saline (PBS, pH 7.4).

-

Fructose solution: 500 mM in PBS.

-

This compound solutions: Prepare a stock solution of this compound in PBS and dilute to desired final concentrations (e.g., 1, 5, 10, 20 mM).

-

Positive control: Aminoguanidine solution (e.g., 1 mM).

-

-

Reaction Mixture Preparation (in a 96-well plate):

-

Control (Glycated BSA): 50 µL BSA solution + 50 µL Fructose solution + 100 µL PBS.

-

This compound Test Wells: 50 µL BSA solution + 50 µL Fructose solution + 100 µL this compound solution (at various concentrations).

-

Positive Control: 50 µL BSA solution + 50 µL Fructose solution + 100 µL Aminoguanidine solution.

-

Blank: 50 µL BSA solution + 150 µL PBS (without fructose).

-

-

Incubation: Seal the plate and incubate at 37°C for 7 days in the dark.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

-

Calculation of Inhibition:

-

Percentage Inhibition = [1 - (Fluorescence of this compound Test Well - Fluorescence of Blank) / (Fluorescence of Control - Fluorescence of Blank)] x 100

-

4-Hydroxynonenal (4-HNE) Scavenging Assay

This protocol details the method to assess this compound's ability to scavenge the lipid-derived reactive carbonyl species, 4-HNE.

Principle: this compound is incubated with 4-HNE, and the formation of the this compound-4-HNE adduct is detected and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The reduction in 4-HNE-protein adducts in the presence of this compound is quantified by dot-blot analysis.

Protocol:

Part A: Detection of this compound-4-HNE Adduct by HPLC-MS

-

Reaction: Incubate 0.5 mM this compound with 0.64 mM 4-HNE in water at room temperature for 16 hours.

-

HPLC-MS Analysis: Analyze the reaction mixture using a C18 reverse-phase HPLC column coupled to a mass spectrometer.

-

Monitor for the expected mass-to-charge ratio (m/z) of the this compound-4-HNE adduct.

-

Part B: Quantification of Inhibition of 4-HNE-Protein Adduct Formation

-

Protein Extraction: Extract total proteins from a relevant tissue or cell line.

-

Reaction Mixture: Incubate retinal proteins with a molar excess of 4-HNE in the presence of varying concentrations of this compound for 90 minutes at room temperature.

-

Dot-Blot Analysis:

-

Spot the reaction mixtures onto a nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

-

Incubate with a primary antibody specific for 4-HNE modified proteins.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the dot intensity using densitometry.

-

-

Data Analysis: Calculate the percentage inhibition of 4-HNE-protein adduct formation at each this compound concentration and determine the IC50 value.

Signaling Pathways Involved in Protein Glycation and Potential Modulation by this compound

Advanced Glycation End-products exert their pathogenic effects not only through direct protein cross-linking but also by interacting with cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to a pro-inflammatory and pro-oxidative state.

A key signaling pathway activated by the AGE-RAGE axis is the Nuclear Factor-kappa B (NF-κB) pathway. Upon AGE binding, RAGE activation leads to the production of reactive oxygen species (ROS), which in turn activates IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

While direct evidence for this compound's modulation of the AGE-RAGE-NF-κB signaling pathway is still under investigation, its known mechanisms of action suggest a strong potential for interference at multiple points. By scavenging RCS and preventing AGE formation, this compound can reduce the ligand availability for RAGE. Furthermore, its antioxidant properties may help to quench the ROS that act as second messengers in this pathway, thereby dampening the downstream inflammatory response.

Conclusion and Future Directions

This compound presents a compelling profile as a potent anti-glycation agent. Its enhanced stability compared to carnosine, coupled with its multifaceted mechanisms of action, including RCS scavenging and metal chelation, positions it as a strong candidate for further investigation in the prevention and treatment of glycation-related pathologies.

Future research should focus on several key areas:

-

Direct Comparative Studies: Head-to-head studies directly comparing the anti-glycation efficacy of this compound and carnosine in various in vitro and in vivo models are needed to definitively establish this compound's superior potential.

-

Quantitative Mechanistic Studies: Detailed kinetic studies are required to quantify the rates of this compound's reactions with different RCS and its metal-chelating capacity. Elucidation of the products of these reactions is also crucial.

-

Signaling Pathway Modulation: Further investigation is needed to confirm the direct effects of this compound on the AGE-RAGE-NF-κB signaling axis and other relevant pathways in various cell types.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound supplementation in human populations at risk for or suffering from glycation-related diseases.

References

A Technical Guide to Carcinine as a Selective Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2][3] This dual role makes the H3R a highly attractive therapeutic target for a range of neurological and cognitive disorders.[1][4] Carcinine (β-alanyl histamine), a naturally occurring imidazole dipeptide, has been identified as a novel and selective H3R antagonist. This document provides a comprehensive technical overview of this compound's pharmacological profile, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Binding Affinity and Selectivity of this compound

The initial characterization of a receptor ligand involves determining its binding affinity (Ki) for the target receptor and its selectivity over other related receptors. In vitro radioligand binding studies have demonstrated that this compound possesses a notable affinity for the histamine H3 receptor while exhibiting significantly lower affinity for the H1 and H2 receptor subtypes.

Quantitative Binding Data

The binding affinities of this compound for histamine receptor subtypes were determined using competitive radioligand binding assays with membranes from rat forebrain (for H1 and H3 receptors) and guinea-pig brain (for H2 receptors). The results clearly illustrate this compound's selectivity for the H3 receptor.

| Ligand | Receptor Subtype | Binding Affinity (Ki) in µM | Selectivity (fold) vs. H3R |

| This compound | Histamine H3 | 0.2939 ± 0.2188 | - |

| Histamine H1 | 3621.2 ± 583.9 | ~12,321-fold | |

| Histamine H2 | 365.3 ± 232.8 | ~1,243-fold |

Table 1: Binding affinities of this compound for histamine H1, H2, and H3 receptors. Data are presented as mean ± standard deviation.

Functional Activity of this compound at the H3 Receptor

As an antagonist, this compound blocks the constitutive activity of the H3 autoreceptor, leading to an increase in the synthesis and release of histamine from presynaptic terminals. This is a hallmark of H3R antagonists and underlies their potential therapeutic effects.

Quantitative Functional Data